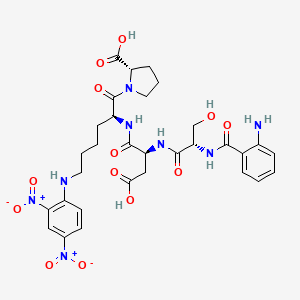

Abz-SDK(Dnp)P-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C31H38N8O13 |

|---|---|

Molecular Weight |

730.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C31H38N8O13/c32-19-7-2-1-6-18(19)27(43)36-23(16-40)29(45)35-22(15-26(41)42)28(44)34-21(30(46)37-13-5-9-24(37)31(47)48)8-3-4-12-33-20-11-10-17(38(49)50)14-25(20)39(51)52/h1-2,6-7,10-11,14,21-24,33,40H,3-5,8-9,12-13,15-16,32H2,(H,34,44)(H,35,45)(H,36,43)(H,41,42)(H,47,48)/t21-,22-,23-,24-/m0/s1 |

InChI Key |

GMKYRHRAUUXWAX-ZJZGAYNASA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C3=CC=CC=C3N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C3=CC=CC=C3N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Fluorescence Quenching in Abz-SDK(Dnp)P-OH: A Technical Guide

Introduction

The peptide Abz-SDK(Dnp)P-OH is a powerful tool in biochemical and pharmaceutical research, primarily functioning as an internally quenched fluorogenic substrate for enzymes like the Angiotensin I-Converting Enzyme (ACE).[1][2] Its utility stems from a precisely engineered molecular design that incorporates a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 2,4-dinitrophenyl (Dnp), into its sequence.[1][3] In its intact state, the peptide exhibits minimal fluorescence. However, upon enzymatic cleavage, a significant increase in fluorescence is observed, allowing for the sensitive and continuous monitoring of enzyme activity.[4] This guide provides an in-depth exploration of the core mechanism responsible for this fluorescence quenching: Förster Resonance Energy Transfer (FRET).

Core Mechanism: Förster Resonance Energy Transfer (FRET)

The primary mechanism governing the fluorescence quenching in this compound is Förster Resonance Energy Transfer (FRET), a non-radiative process of energy transfer between two light-sensitive molecules.[5][6][7] In this system, Abz acts as the "donor" fluorophore and Dnp serves as the "acceptor" or quencher.[8]

Principles of FRET: FRET involves the transfer of excitation energy from the donor (Abz) to the acceptor (Dnp) without the emission or absorption of a photon.[5][8] This phenomenon is often described as the interaction between two oscillating dipoles.[6][9] For FRET to occur efficiently, three key conditions must be met:

-

Proximity: The donor and acceptor molecules must be in close proximity, typically within a range of 1 to 10 nanometers.[5][6][10]

-

Spectral Overlap: The emission spectrum of the donor fluorophore (Abz) must overlap with the absorption spectrum of the acceptor quencher (Dnp).[4][6][8]

-

Dipole Orientation: The transition dipole moments of the donor and acceptor should be approximately parallel.[8]

The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, being inversely proportional to the sixth power of the distance (E ∝ 1/r⁶).[5][6][8] This steep distance dependence makes FRET an effective "spectroscopic ruler" for measuring molecular-scale distances.[10]

In the intact this compound peptide, the Abz and Dnp moieties are held in close proximity by the peptide backbone. When the Abz fluorophore is excited by an external light source, it transfers its energy to the nearby Dnp group via FRET. The Dnp group then dissipates this energy non-radiatively (e.g., as heat), effectively quenching the fluorescence of Abz.[11]

Application in Protease Activity Assays

The FRET mechanism is ingeniously exploited in protease assays. The this compound peptide is designed to contain a specific cleavage site for an enzyme of interest within its amino acid sequence.

-

Quenched State (Intact Peptide): Before enzymatic activity, the Abz and Dnp groups are held together, ensuring efficient FRET and resulting in a low fluorescence signal.

-

Fluorescent State (Cleaved Peptide): When a protease, such as ACE, recognizes and cleaves the peptide bond between the fluorophore and the quencher, the two moieties are separated.[3][12] This separation dramatically increases the distance between them, causing the FRET efficiency to drop to nearly zero. Consequently, the excited Abz donor can no longer transfer energy to the Dnp acceptor and instead relaxes by emitting a photon.[4] This results in a measurable increase in fluorescence intensity, which is directly proportional to the rate of enzymatic cleavage.[4]

Quantitative Data Summary

The efficiency and reliability of this compound as a substrate are defined by its photophysical properties and the parameters of the FRET interaction.

Table 1: Spectral Properties of the Abz/Dnp FRET Pair

| Parameter | Wavelength (nm) | Description |

|---|---|---|

| Excitation Maximum (λex) | ~320[4][12][13][14] | Wavelength at which the Abz fluorophore absorbs light most efficiently. |

| Emission Maximum (λem) | ~420[4][12][13][14] | Wavelength of light emitted by the Abz fluorophore upon cleavage. |

Table 2: Key Parameters of the FRET Mechanism

| Parameter | Value | Description |

|---|---|---|

| Typical FRET Distance | 1 – 10 nm[5][6][10] | The effective range for Förster Resonance Energy Transfer. |

| Förster Distance (R₀) | ~3.5 nm* | The distance at which FRET efficiency is 50%.[6][8] |

| Distance Dependence | 1/r⁶[5][6][8] | Defines the relationship between FRET efficiency and intermolecular distance. |

*Value is for the similar ACC/Dnp pair and serves as a close approximation.[15]

Experimental Protocols

A typical protocol for measuring ACE activity using this compound involves monitoring the increase in fluorescence over time.

1. Reagents and Materials:

-

This compound substrate

-

Purified or recombinant ACE enzyme

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl₂[16]

-

Solvent for substrate: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[3][13]

-

96-well microplate (black, for fluorescence)

-

Spectrofluorometer with temperature control

2. Stock Solution Preparation:

-

Dissolve the lyophilized this compound peptide in DMSO to create a concentrated stock solution (e.g., 1-10 mM).

-

Determine the precise concentration of the stock solution spectrophotometrically by measuring its absorbance at 360 nm, using an extinction coefficient of 10,000 M⁻¹cm⁻¹ for the Dnp group.[3]

-

Store the stock solution at -20°C or -80°C, protected from light.[1]

3. Assay Procedure:

-

Prepare the reaction mixture in the wells of the microplate. For a final volume of 200 µL, add 190 µL of Assay Buffer.

-

Add the ACE enzyme to the wells to achieve the desired final concentration. Include a "no enzyme" control well containing only the buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.[13][16]

-

To initiate the reaction, add 10 µL of a working solution of the this compound substrate to each well to achieve a final concentration typically between 5-10 µM.[13][16] Ensure the final DMSO concentration is low (<2%) to avoid enzyme inhibition.[13]

-

Immediately place the plate in the spectrofluorometer.

-

Continuously monitor the increase in fluorescence intensity over a set period (e.g., 15-30 minutes) with readings taken every 30-60 seconds. Set the excitation wavelength to 320 nm and the emission wavelength to 420 nm.[13][16]

4. Data Analysis:

-

Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time (in seconds or minutes).

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

-

Subtract the slope of the "no enzyme" control (background hydrolysis/noise) from the slopes of the experimental samples.

-

Convert the rate from RFU/min to moles/min using a calibration curve created with a known concentration of a fully cleaved, unquenched standard (e.g., Abz-SD).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound-上海鸿肽生物科技有限公司 [hongtide.com]

- 3. researchgate.net [researchgate.net]

- 4. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 5. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 6. What is Förster Resonance Energy Transfer | What is FRET [edinst.com]

- 7. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]

- 8. agilent.com [agilent.com]

- 9. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]

- 10. Förster Resonance Energy Transfer (FRET) | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 11. ossila.com [ossila.com]

- 12. FRET Systems - Biosyntan GmbH [biosyntan.de]

- 13. listlabs.com [listlabs.com]

- 14. bachem.com [bachem.com]

- 15. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide: Substrate Specificity of Abz-SDK(Dnp)P-OH for the Angiotensin-Converting Enzyme (ACE) N-Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of Abz-SDK(Dnp)P-OH for the N-domain of Angiotensin-Converting Enzyme (ACE). It includes detailed information on the biochemical properties of this substrate, experimental protocols for its use in activity assays, and its relevance in the context of ACE N-domain-specific signaling pathways.

Introduction to ACE and its Domains

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis. Somatic ACE is a zinc-dependent dipeptidyl carboxypeptidase composed of two homologous catalytic domains, the N-domain and the C-domain, which arose from a gene duplication event. While both domains can cleave various peptide substrates, they exhibit distinct substrate specificities and physiological roles. The C-domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. In contrast, the N-domain displays a preferential affinity for other substrates, including the antifibrotic and anti-inflammatory tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP)[1][2][3]. This domain-specific activity has significant implications for the development of targeted therapeutics for fibrotic diseases and other conditions.

This compound: A Selective Fluorogenic Substrate for the ACE N-Domain

This compound is a synthetic, internally quenched fluorogenic peptide substrate designed for the specific and sensitive measurement of ACE N-domain activity[4][5]. Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence contains a fluorescent donor group, ortho-aminobenzoic acid (Abz), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp group quenches the fluorescence of the Abz group. Upon enzymatic cleavage of the peptide bond between the donor and acceptor by the ACE N-domain, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be continuously monitored.

Quantitative Analysis of Substrate Specificity

The specificity of an enzyme for a particular substrate is quantitatively described by the Michaelis-Menten kinetic parameters: Km, kcat, and the specificity constant (kcat/Km).

-

Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

-

kcat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.

-

kcat/Km (specificity constant): This ratio is a measure of the overall catalytic efficiency of an enzyme for a particular substrate, taking into account both binding affinity and catalytic activity.

Kinetic Parameters of this compound for ACE N-Domain

The following table summarizes the available kinetic data for the hydrolysis of this compound by the ACE N-domain.

| Substrate | Enzyme Domain | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| This compound | ACE N-Domain | 50.6[5] | Not Reported | Not Reported |

Note: While a Km value has been reported, the kcat and kcat/Km values for the isolated ACE N-domain with this compound were not available in the reviewed literature. For comparison, kinetic data for a non-specific ACE substrate, Abz-FRK(Dnp)P-OH, with different ACE constructs are presented below.

Comparative Kinetic Data with a Non-Specific Substrate

To provide context for the ACE N-domain's activity, the following table presents kinetic parameters for the hydrolysis of the fluorogenic substrate Abz-FRK(Dnp)P-OH by wild-type and mutant forms of the ACE N-domain (nACE).

| Construct | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |

| Wild-type nACE | - | - | - | [6] |

| S₂-nACE | 11.92 | 4.5 | 0.38 | [6] |

| S₂_S'-nACE | 12.40 | 6.0 | 0.48 | [6] |

Experimental Protocols

Purification of Recombinant ACE N-Domain

A detailed protocol for the purification of the recombinant ACE N-domain is beyond the scope of this guide. However, a common method involves the expression of the truncated N-domain in a suitable expression system (e.g., CHO cells) and subsequent purification from the conditioned medium using affinity chromatography, such as lisinopril-sepharose[7].

ACE N-Domain Activity Assay using this compound

This protocol describes a continuous fluorometric assay to determine the kinetic parameters of ACE N-domain hydrolysis of this compound.

Materials:

-

Purified recombinant ACE N-domain

-

This compound substrate stock solution (e.g., 1 mM in DMSO)

-

Assay Buffer: 0.1 M Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0[5]

-

96-well black microplates

-

Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm

Procedure:

-

Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.2 to 5 times the expected Km).

-

Enzyme Preparation: Dilute the purified ACE N-domain in Assay Buffer to a final concentration that results in a linear rate of fluorescence increase over the desired measurement period. The optimal enzyme concentration should be determined empirically.

-

Assay Setup:

-

To each well of the 96-well plate, add a defined volume of the corresponding substrate dilution.

-

Include control wells containing Assay Buffer without the substrate (blank) and wells with substrate but without the enzyme (substrate control).

-

To initiate the reaction, add a defined volume of the diluted ACE N-domain to each well (except the blank and substrate control). The final volume in each well should be consistent (e.g., 200 µL).

-

-

Fluorescence Measurement: Immediately place the microplate in the fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

-

Data Analysis:

-

Subtract the background fluorescence (from the blank and substrate control wells) from the fluorescence readings of the reaction wells.

-

Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence units to molar concentrations of the product using a standard curve of a known concentration of the fluorescent product (Abz-SDK) or by determining the specific activity of the enzyme.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax values.

-

Calculate kcat from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).

-

Calculate the specificity constant (kcat/Km).

-

Visualizations

Signaling Pathway of ACE N-Domain

The primary physiological role of the ACE N-domain is the degradation of the tetrapeptide Ac-SDKP. Ac-SDKP is an endogenous peptide with anti-fibrotic and anti-inflammatory properties. It is generated from its precursor, Thymosin β4, by the action of prolyl oligopeptidase (POP). The ACE N-domain is the main enzyme responsible for the inactivation of Ac-SDKP[1][3][8].

Caption: ACE N-Domain Signaling Pathway.

Experimental Workflow for Enzyme Kinetics

The following diagram illustrates the typical workflow for determining the kinetic parameters of an enzyme using a FRET-based assay.

Caption: Experimental Workflow for Enzyme Kinetics.

Conclusion

This compound serves as a valuable tool for researchers studying the specific functions of the ACE N-domain. Its selectivity allows for the precise measurement of N-domain activity, which is crucial for understanding its role in physiological and pathological processes, particularly those involving fibrosis and inflammation. The detailed experimental protocol and workflows provided in this guide offer a practical framework for utilizing this substrate in kinetic studies. Further research is warranted to fully elucidate the kinetic parameters of this compound hydrolysis by the ACE N-domain, which will enhance its utility in quantitative biochemical and pharmacological investigations.

References

- 1. Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tβ4–Ac-SDKP pathway: Any relevance for the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. ACE-domain selectivity extends beyond direct interacting residues at the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The N Domain of Human Angiotensin-I-converting Enzyme: THE ROLE OF N-GLYCOSYLATION AND THE CRYSTAL STRUCTURE IN COMPLEX WITH AN N DOMAIN-SPECIFIC PHOSPHINIC INHIBITOR, RXP407 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Chemical structure and properties of Abz-SDK(Dnp)P-OH

For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Abz-SDK(Dnp)P-OH, for researchers, scientists, and professionals in drug development. This document outlines its chemical structure, key properties, and its application in the study of angiotensin-converting enzyme (ACE), with a focus on its specificity for the N-domain of ACE.

Chemical Structure and Properties

This compound is a synthetic peptide that serves as a substrate for angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system. Its structure incorporates a fluorescence resonance energy transfer (FRET) pair, making it a valuable tool for enzymatic assays.

The peptide sequence is o-Aminobenzoyl-Ser-Asp-Lys(dinitrophenyl)-Pro-OH. The o-Aminobenzoyl (Abz) group acts as the fluorescent donor, while the 2,4-dinitrophenyl (Dnp) group, attached to the lysine side-chain, functions as the quencher.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C31H38N8O13 | [No source found] |

| Molecular Weight | 730.68 g/mol | [No source found] |

| CAS Number | 860313-53-7 | [No source found] |

| Appearance | Light yellow to yellow crystalline powder | [No source found] |

| Solubility | Soluble in DMSO and water | [No source found] |

| Storage Conditions | Store at -20°C to -80°C, protected from light and moisture | [No source found] |

Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

This compound is designed to be non-fluorescent in its intact state. The close proximity of the Abz donor and Dnp quencher moieties allows for efficient FRET, where the energy from the excited Abz group is transferred to the Dnp group and dissipated as heat, rather than being emitted as fluorescence.

Upon enzymatic cleavage by ACE, the Abz-containing fragment is separated from the Dnp-containing fragment. This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of the Abz group. This increase in fluorescence is directly proportional to the enzymatic activity of ACE.

Caption: FRET mechanism of this compound upon cleavage by ACE.

Specificity for the N-Domain of Angiotensin-Converting Enzyme

Somatic ACE possesses two catalytic domains: the N-domain and the C-domain. This compound is a highly specific substrate for the N-domain of ACE. This specificity allows for the differentiated study of the individual domain activities, which is crucial for understanding the full physiological role of ACE and for the development of domain-selective inhibitors.

Quantitative Data

Spectroscopic Properties

The fluorescence of the cleaved Abz-containing fragment can be monitored to determine ACE activity.

Table 2: Spectroscopic Data for this compound Assay

| Parameter | Wavelength (nm) | Source(s) |

| Excitation (λex) | 320 | [No source found] |

| Emission (λem) | 420 | [No source found] |

Kinetic Parameters

Table 3: Kinetic Parameters for a Related ACE Substrate (Abz-FRK(Dnp)P-OH)

| Parameter | Value | Enzyme Source | Source(s) |

| Km | ~10-12 µM | Rabbit Lung ACE | [No source found] |

| kcat | ~4-6 s⁻¹ | Rabbit Lung ACE | [No source found] |

Note: These values are for a different substrate and should be used for illustrative purposes only. Researchers should determine the specific kinetic parameters for this compound under their experimental conditions.

Experimental Protocols

ACE Activity Assay using this compound

This protocol provides a general framework for measuring the N-domain-specific activity of ACE in biological samples.

Materials:

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

ACE-containing sample (e.g., purified enzyme, cell lysate, or tissue homogenate)

-

Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the ACE sample in Assay Buffer.

-

Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10-50 µM).

-

Add 50 µL of the diluted ACE samples to the wells of the microplate.

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Monitor the increase in fluorescence intensity over time at λex = 320 nm and λem = 420 nm.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar amounts of product formed using a standard curve of the fluorescent product (Abz-Ser-Asp-OH).

Caption: Experimental workflow for ACE activity assay.

Synthesis and Purification

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) methodologies. This involves the sequential coupling of protected amino acids to a solid support, followed by the introduction of the Abz and Dnp moieties. Purification is generally achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). For detailed synthesis protocols, researchers are advised to consult specialized literature on peptide synthesis.

Applications and Future Directions

This compound is a powerful tool for:

-

High-throughput screening of ACE inhibitors.

-

Studying the domain-specific regulation of ACE.

-

Investigating the role of the ACE N-domain in various physiological and pathological processes.

Future research may focus on the development of similar FRET-based substrates with altered specificities for other proteases or with different fluorescent pairs to enable multiplexed assays. The use of this substrate in complex biological systems, such as in living cells or animal models, will further elucidate the intricate roles of ACE domain-specific functions.

Synthesis and Purification of Abz-SDK(Dnp)P-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the fluorogenic peptide substrate, Abz-SDK(Dnp)P-OH. This peptide is a valuable tool for studying the activity of Angiotensin-Converting Enzyme (ACE), particularly its N-domain, and has applications in drug discovery and development. The methodologies outlined below are based on established principles of solid-phase peptide synthesis and chromatographic purification.

Overview of this compound

This compound is an internally quenched fluorescent peptide with the sequence (o-aminobenzoyl)-Ser-Asp-Lys(2,4-dinitrophenyl)-Pro-OH. It incorporates a fluorescent donor, o-aminobenzoyl (Abz), at the N-terminus and a quenching acceptor, 2,4-dinitrophenyl (Dnp), on the side chain of the lysine residue. In its intact state, the close proximity of the Dnp group quenches the fluorescence of the Abz group through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage by ACE between the serine and aspartic acid residues, the Abz and Dnp moieties are separated, leading to a measurable increase in fluorescence. This property allows for a continuous and sensitive assay of ACE activity.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Materials and Reagents

| Reagent | Supplier/Grade |

| Rink Amide MBHA resin | High-loading, 100-200 mesh |

| Fmoc-Pro-OH | Peptide synthesis grade |

| Fmoc-Lys(Dnp)-OH | Peptide synthesis grade |

| Fmoc-Asp(OtBu)-OH | Peptide synthesis grade |

| Fmoc-Ser(tBu)-OH | Peptide synthesis grade |

| Boc-Abz-OH | Peptide synthesis grade |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |

| Piperidine | Reagent grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Peptide synthesis grade |

| 1-Hydroxybenzotriazole (HOBt) | Peptide synthesis grade |

| Trifluoroacetic acid (TFA) | Reagent grade |

| Triisopropylsilane (TIS) | Reagent grade |

| Dichloromethane (DCM) | HPLC grade |

| Acetonitrile (ACN) | HPLC grade |

| Diethyl ether | Anhydrous |

Experimental Protocol: Solid-Phase Peptide Synthesis

The synthesis is performed on a 0.1 mmol scale using a manual or automated peptide synthesizer.

-

Resin Swelling: Swell 150 mg of Rink Amide MBHA resin (0.67 mmol/g) in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

First Amino Acid Coupling (Proline):

-

Pre-activate a solution of Fmoc-Pro-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF for 15 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.

-

-

Chain Elongation (Lys, Asp, Ser): Repeat the Fmoc deprotection and coupling steps for Fmoc-Lys(Dnp)-OH, Fmoc-Asp(OtBu)-OH, and Fmoc-Ser(tBu)-OH sequentially.

-

N-terminal Abz Coupling:

-

After the final Fmoc deprotection of the Serine residue, couple Boc-Abz-OH (3 eq.) using DIC (3 eq.) and HOBt (3 eq.) in DMF for 2 hours.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Drying: Dry the crude peptide pellet under vacuum.

Synthesis Workflow Diagram

The Application of Abz-SDK(Dnp)P-OH in Cardiovascular Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, and its dysregulation is a hallmark of many cardiovascular diseases, including hypertension, heart failure, and myocardial infarction. Angiotensin-converting enzyme (ACE) and its homolog, angiotensin-converting enzyme 2 (ACE2), are two key zinc metalloproteases within this system that often exhibit counter-regulatory effects. Understanding the specific roles of the two catalytic domains of somatic ACE (the N- and C-domains) and ACE2 is crucial for the development of targeted therapeutics. Abz-SDK(Dnp)P-OH is a valuable molecular tool in this endeavor. This internally quenched fluorescent peptide is a specific substrate for the N-domain of ACE, enabling precise measurement of its activity and the screening of domain-selective inhibitors.[1][2] This technical guide provides a comprehensive overview of the applications of this compound in cardiovascular research, including detailed experimental protocols, quantitative data, and a depiction of the relevant signaling pathways.

Core Concepts: ACE, ACE2, and the Role of this compound

Somatic ACE possesses two active catalytic domains, the N- and C-domains, which exhibit different substrate specificities. The C-domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The N-domain, while also capable of this conversion, shows a higher affinity for other substrates, such as Ac-SDKP (N-acetyl-seryl-aspartyl-lysyl-proline), a tetrapeptide with anti-fibrotic and anti-inflammatory properties.

This compound is a synthetic peptide that leverages the principle of Fluorescence Resonance Energy Transfer (FRET).[3] The peptide contains a fluorescent donor group, 2-aminobenzoyl (Abz), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the proximity of the Dnp group quenches the fluorescence of the Abz group. Upon cleavage of the peptide bond by the ACE N-domain, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This allows for the continuous and sensitive measurement of enzyme activity.[2]

ACE2, in contrast, functions as a carboxypeptidase, cleaving a single C-terminal amino acid from its substrates. Its primary role in the RAS is to counterbalance the effects of ACE by converting angiotensin II into the vasodilatory and cardioprotective peptide angiotensin-(1-7).

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds in the context of ACE activity assays.

Table 1: IC50 Value for Onopordia against ACE N-Domain

| Compound | Target | Substrate | IC50 (µM) |

| Onopordia | ACE N-Domain | This compound | 180 |

This data is derived from an in vitro fluorescent assay and demonstrates the utility of this compound in screening for N-domain selective ACE inhibitors.

Table 2: Kinetic Parameters for a General ACE FRET Substrate

| Substrate | Enzyme | Km (µM) | kcat (s-1) |

| Abz-FRK(Dnp)P-OH | Angiotensin-Converting Enzyme (ACE) | 4.0 | 210 |

Experimental Protocols

Preparation of Cardiac Tissue Homogenates for ACE Activity Assay

This protocol is adapted from established methods for preparing tissue lysates for enzymatic assays.[7][8][9][10][11]

Materials:

-

Fresh or frozen cardiac tissue

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.5% Triton X-100, and protease inhibitor cocktail.

-

Dounce homogenizer or mechanical homogenizer

-

Microcentrifuge

-

Bradford or BCA protein assay kit

Procedure:

-

Excise the heart and wash thoroughly with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

-

Mince the cardiac tissue into small pieces on ice.

-

Add 1 mL of ice-cold Homogenization Buffer per 100 mg of tissue.

-

Homogenize the tissue on ice using a Dounce homogenizer (20-30 strokes) or a mechanical homogenizer until a uniform suspension is achieved.

-

Transfer the homogenate to a microcentrifuge tube and incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the soluble protein fraction including ACE.

-

Determine the total protein concentration of the supernatant using a Bradford or BCA protein assay.

-

The tissue homogenate is now ready for the ACE activity assay or can be stored at -80°C for future use.

Fluorometric Assay for ACE N-Domain Activity in Cardiac Tissue Homogenates

This protocol is adapted from methods using similar FRET substrates for ACE activity measurement.[1]

Materials:

-

Cardiac tissue homogenate (prepared as described above)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.0), 50 mM NaCl, 10 µM ZnCl2

-

This compound substrate stock solution (in DMSO)

-

ACE N-domain specific inhibitor (e.g., Captopril, for control experiments)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

-

Dilute the cardiac tissue homogenate in Assay Buffer to a final protein concentration of 50-100 µg/mL.

-

In a 96-well black microplate, add 50 µL of the diluted tissue homogenate to each well.

-

For inhibitor control wells, pre-incubate the homogenate with the ACE inhibitor for 15-30 minutes at 37°C before adding the substrate.

-

Initiate the reaction by adding 50 µL of this compound solution (final concentration of 10-50 µM in Assay Buffer) to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

-

Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time curve.

-

ACE N-domain activity can be expressed as relative fluorescence units (RFU) per minute per milligram of protein.

Signaling Pathways and Experimental Workflows

ACE/ACE2 Signaling in Cardiomyocytes

The balance between ACE and ACE2 activity is crucial for maintaining cardiomyocyte health. Angiotensin II, the product of ACE activity, binds to the AT1 receptor, triggering a cascade of downstream signaling events that contribute to pathological cardiac remodeling, including hypertrophy and fibrosis. Conversely, ACE2 degrades angiotensin II and generates angiotensin-(1-7), which acts on the Mas receptor to promote cardioprotective effects.

Experimental Workflow for Screening ACE N-Domain Inhibitors

The use of this compound is ideal for high-throughput screening of selective ACE N-domain inhibitors.

Applications in Cardiovascular Research Models

While specific in vivo studies utilizing this compound are not extensively documented, its application can be extrapolated to several well-established cardiovascular research models.

-

Spontaneously Hypertensive Rat (SHR): The SHR is a widely used genetic model of hypertension that develops left ventricular hypertrophy and heart failure with age.[12][13][14][15] Measuring ACE N-domain activity in cardiac tissue from SHRs at different disease stages using this compound could provide insights into the role of this domain in the pathophysiology of hypertensive heart disease.

-

Myocardial Infarction (MI) Models: Following myocardial infarction, the RAS is activated and contributes to adverse cardiac remodeling. Assessing ACE N-domain activity in the infarct and remote zones of the heart using this compound could help elucidate its role in post-MI fibrosis and inflammation.

-

Isolated Perfused Heart (Langendorff) Model: This ex vivo model allows for the study of cardiac function in a controlled environment.[3] The effects of novel ACE N-domain inhibitors identified using the this compound assay can be evaluated on cardiac contractility, heart rate, and coronary flow in the isolated heart.

Conclusion

This compound is a powerful and specific tool for dissecting the role of the ACE N-domain in cardiovascular health and disease. Its use in high-throughput screening and detailed enzymatic assays provides a platform for the discovery and characterization of novel, domain-selective ACE inhibitors. While further research is needed to fully elucidate its application in in vivo models and to determine its kinetic parameters with ACE2, the information and protocols provided in this guide offer a solid foundation for researchers to leverage this valuable reagent in their cardiovascular research endeavors. The continued investigation into the distinct functions of ACE domains and ACE2, facilitated by tools like this compound, holds significant promise for the development of more targeted and effective therapies for cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. genscript.com [genscript.com]

- 5. Abz-FR-K (Dnp)-P-OH - GenScript Biotech [bioscience.co.uk]

- 6. shop.bachem.com [shop.bachem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. abcam.co.jp [abcam.co.jp]

- 10. scispace.com [scispace.com]

- 11. Human Tissue Angiotensin Converting Enzyme (ACE) Activity Is Regulated by Genetic Polymorphisms, Posttranslational Modifications, Endogenous Inhibitors and Secretion in the Serum, Lungs and Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A model of chronic heart failure in spontaneous hypertensive rats (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impaired myocardial function in spontaneously hypertensive rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Evaluation of Cardiac Health in the Spontaneously Hypertensive Rat Colony: Implications of Evolutionary Driven Increases in Concentric Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The spontaneously hypertensive rat as a model of the transition from compensated left ventricular hypertrophy to failure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Abz-SDK(Dnp)P-OH: A Technical Guide to a Selective ACE Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Angiotensin-Converting Enzyme (ACE) is a key metalloprotease in the Renin-Angiotensin System (RAS), playing a crucial role in blood pressure regulation and cardiovascular homeostasis. Its dual-domain structure, with distinct N- and C-terminal active sites, has prompted the development of domain-selective substrates to dissect their specific physiological and pathological functions. This technical guide provides an in-depth overview of the discovery, development, and application of Abz-SDK(Dnp)P-OH, a highly selective fluorescent substrate for the N-terminal domain of ACE.

This compound is a fluorescence resonance energy transfer (FRET) peptide.[1] It incorporates the fluorescent donor group o-aminobenzoic acid (Abz) and the quencher group 2,4-dinitrophenyl (Dnp).[1] In its intact form, the fluorescence of Abz is quenched by the proximity of the Dnp group. Upon hydrolysis of the peptide bond between the serine and aspartic acid residues by the N-domain of ACE, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence. This property allows for a continuous and sensitive assay of ACE N-domain activity.[2]

Physicochemical and Kinetic Properties

The development of this compound was a significant step in creating tools to differentiate the activity of the two ACE domains. While the C-domain is primarily associated with blood pressure regulation through the conversion of Angiotensin I to Angiotensin II, the N-domain exhibits a higher affinity for other substrates, such as Ac-SDKP, a natural regulator of hematopoiesis.[3] this compound was designed as a specific tool to study the activity of this N-domain.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and a related, non-domain-selective ACE substrate, Abz-FRK(Dnp)P-OH, for comparison.

| Substrate | Target ACE Domain | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |

| This compound | N-Domain | 50.6 | Not available | Not available |

| Abz-FRK(Dnp)P-OH | Somatic (N- and C-Domain) | 4.0 | 210 | 52.5 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

-

Fmoc-Pro-Wang resin

-

Fmoc-Lys(Dnp)-OH

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Ser(tBu)-OH

-

2-(2-Aminobenzoyl)aminoacetic acid (Abz-OH)

-

Coupling reagents (e.g., HBTU, HOBt, DIEA)

-

Deprotection reagent (20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Solvents (DMF, DCM)

-

HPLC for purification

Protocol:

-

Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the proline residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the carboxyl group of Fmoc-Lys(Dnp)-OH with a coupling reagent like HBTU/HOBt in the presence of DIEA in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours.

-

Monitor the coupling reaction using a ninhydrin test to ensure completion.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps sequentially for Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH, and finally Abz-OH.

-

Cleavage and Deprotection: After the final coupling step, wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

ACE Activity Assay using this compound

This protocol describes a continuous fluorometric assay to measure the N-domain activity of ACE.

Materials:

-

Recombinant human ACE N-domain

-

This compound substrate stock solution (in DMSO)

-

Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 7.0

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

Protocol:

-

Prepare Reagents: Dilute the ACE N-domain enzyme to the desired working concentration in the assay buffer. Prepare a series of substrate dilutions of this compound in the assay buffer.

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the assay buffer.

-

Add 25 µL of the enzyme solution to the appropriate wells.

-

For control wells, add 25 µL of assay buffer instead of the enzyme.

-

-

Initiate Reaction: Add 25 µL of the this compound substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence reader pre-set to 37°C. Measure the increase in fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.[4] Record the fluorescence every minute for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

-

To determine the Km, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin System (RAS) and ACE Signaling

ACE is a central node in the RAS. The classical pathway involves the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. However, ACE also participates in "outside-in" signaling, where the binding of substrates or inhibitors can trigger intracellular signaling cascades independent of its catalytic activity.

Caption: Simplified Renin-Angiotensin System (RAS) and ACE signaling pathway.

Experimental Workflow for ACE N-Domain Activity Measurement

The following diagram illustrates the typical workflow for assessing the enzymatic activity of the ACE N-domain using the this compound substrate.

Caption: Workflow for measuring ACE N-domain activity with this compound.

Logical Relationship of FRET-Based ACE Assay

The principle of the FRET-based assay with this compound relies on a clear logical relationship between substrate cleavage and signal generation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scielo.br [scielo.br]

- 3. N-domain selectivity of angiotensin I-converting enzyme as assessed by structure-function studies of its highly selective substrate, N-acetyl-seryl-aspartyl-lysyl-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Continuous Angiotensin-Converting Enzyme (ACE) Activity Assay Using Abz-SDK(Dnp)P-OH

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Angiotensin-converting enzyme (AEC), a key component of the renin-angiotensin system (RAS), plays a crucial role in blood pressure regulation and cardiovascular homeostasis. ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Due to its central role in these pathways, ACE is a major therapeutic target for the treatment of hypertension and other cardiovascular diseases. The fluorogenic peptide substrate, Abz-SDK(Dnp)P-OH, offers a sensitive and continuous method for measuring the activity of the N-terminal catalytic domain of ACE. This assay is based on the principle of fluorescence resonance energy transfer (FRET). In the intact peptide, the fluorescence of the o-aminobenzoyl group (Abz) is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon enzymatic cleavage of the peptide by ACE, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that can be monitored in real-time.

Principle of the Assay

The this compound substrate is a synthetic peptide that is specifically cleaved by the N-terminal active site of ACE. The peptide contains a fluorescent donor (Abz) and a quenching acceptor (Dnp). In the uncleaved substrate, the close proximity of the Dnp group to the Abz group results in the quenching of Abz fluorescence through FRET. When ACE cleaves the peptide bond between the serine (S) and aspartic acid (D) residues, the Abz-containing fragment is released, separating it from the Dnp quencher. This separation disrupts the FRET process, leading to a measurable increase in fluorescence intensity at approximately 420 nm when excited at 320 nm. The rate of the fluorescence increase is directly proportional to the ACE activity.

Applications

This continuous fluorometric assay is well-suited for a variety of applications in research and drug development, including:

-

Enzyme Kinetics: Determination of kinetic parameters such as K_m and V_max for the N-terminal domain of ACE.

-

Inhibitor Screening: High-throughput screening and characterization of potential ACE inhibitors.

-

Drug Discovery: Evaluating the potency and mechanism of action of novel therapeutic compounds targeting ACE.

-

Basic Research: Studying the regulation of ACE activity in various biological samples.

Quantitative Data Summary

Table 1: Kinetic Parameters for ACE Substrates

| Substrate | ACE Domain Specificity | K_m (µM) | k_cat (s⁻¹) | Reference |

| This compound | N-Domain | 50.6 | Not Reported | [1] |

| Abz-LFK(Dnp)-OH | C-Domain | 3.43 | Not Reported | [1] |

| Abz-FRK(Dnp)P-OH | Somatic (Both Domains) | 4.0 | 210 | [2] |

Table 2: Recommended Reagent Concentrations

| Reagent | Stock Concentration | Final Concentration |

| Tris-HCl Buffer (pH 7.0) | 1 M | 100 mM |

| NaCl | 5 M | 50 mM |

| ZnCl₂ | 1 mM | 10 µM |

| This compound | 1 mM in DMSO | 10 - 100 µM |

| ACE (Rabbit Lung) | 1 U/mL | 1 - 10 mU/mL |

Table 3: Instrument Settings for Fluorescence Detection

| Parameter | Recommended Setting |

| Excitation Wavelength (λ_ex) | 320 nm |

| Emission Wavelength (λ_em) | 420 nm |

| Slit Widths (Excitation/Emission) | 5 nm / 10 nm |

| Measurement Mode | Kinetic |

| Temperature | 37°C |

| Reading Interval | 30 - 60 seconds |

| Total Assay Time | 15 - 30 minutes |

Experimental Protocols

Reagent Preparation

-

Assay Buffer (100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0):

-

To prepare 100 mL of assay buffer, combine 10 mL of 1 M Tris-HCl (pH 7.0), 1 mL of 5 M NaCl, and 10 µL of 100 mM ZnCl₂.

-

Bring the final volume to 100 mL with deionized water.

-

Adjust the pH to 7.0 if necessary.

-

Store at 4°C.

-

-

This compound Substrate Stock Solution (1 mM):

-

Dissolve this compound in 100% DMSO to a final concentration of 1 mM.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

ACE Enzyme Stock Solution (1 U/mL):

-

Prepare a 1 U/mL stock solution of Angiotensin-Converting Enzyme from rabbit lung in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Store in aliquots at -80°C.

-

-

Working Solutions:

-

Substrate Working Solution: Dilute the 1 mM this compound stock solution in assay buffer to the desired final concentration (typically in the range of 10-100 µM). Prepare this solution fresh before each experiment.

-

Enzyme Working Solution: Dilute the ACE stock solution in assay buffer to achieve a final concentration that results in a linear rate of fluorescence increase over the desired assay time. This may require optimization, but a starting point of 1-10 mU/mL is recommended.

-

ACE Activity Assay Protocol

-

Plate Setup:

-

Use a black, clear-bottom 96-well plate suitable for fluorescence measurements.

-

Design the plate layout to include wells for blanks (no enzyme), controls (no inhibitor), and test samples (with inhibitor or experimental compound).

-

-

Assay Procedure:

-

Add 50 µL of the appropriate solution to each well:

-

Blank wells: 50 µL of assay buffer.

-

Control and Sample wells: 50 µL of ACE enzyme working solution.

-

-

If screening for inhibitors, pre-incubate the enzyme with the test compounds for a specified time (e.g., 15-30 minutes) at 37°C before adding the substrate.

-

Initiate the reaction by adding 50 µL of the this compound substrate working solution to all wells, bringing the total volume to 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (λ_ex = 320 nm, λ_em = 420 nm) in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

For each well, plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time (in minutes).

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve. This represents the rate of substrate hydrolysis (RFU/min).

-

-

Correct for Background Fluorescence:

-

Subtract the average rate of the blank wells from the rates of all other wells to correct for background fluorescence and non-enzymatic substrate degradation.

-

-

Determine Percent Inhibition (for inhibitor screening):

-

Calculate the percentage of ACE inhibition using the following formula:

where Rate_sample is the corrected rate in the presence of the test compound and Rate_control is the corrected rate of the enzyme without any inhibitor.

-

-

Determine IC₅₀ Values:

-

To determine the half-maximal inhibitory concentration (IC₅₀), perform the assay with a range of inhibitor concentrations.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

-

Visualizations

Caption: Renin-Angiotensin System (RAS) Signaling Pathway.

Caption: Experimental Workflow for the Continuous ACE Assay.

Caption: FRET Principle of the this compound Assay.

References

Application Notes and Protocols for Measuring Angiotensin-Converting Enzyme (ACE) Activity in Tissue Homogenates using the Abz-SDK(Dnp)P-OH Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the activity of the N-domain of Angiotensin-Converting Enzyme (ACE) in tissue homogenates using the fluorogenic substrate Abz-SDK(Dnp)P-OH. This assay is a powerful tool for investigating the role of ACE in various physiological and pathological processes.

Introduction

Angiotensin-Converting Enzyme (ACE) is a key metalloprotease in the Renin-Angiotensin System (RAS), primarily known for its role in blood pressure regulation through the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Somatic ACE possesses two catalytic domains, the N-domain and the C-domain, which exhibit different substrate specificities. The this compound assay is a specific method for measuring the activity of the ACE N-domain.

The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate, this compound, contains a fluorescent donor group, ortho-aminobenzoic acid (Abz), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the fluorescence of Abz is quenched by Dnp. When the ACE N-domain cleaves the peptide bond between the serine (S) and aspartic acid (D) residues, the Abz and Dnp groups are separated, leading to an increase in fluorescence that is directly proportional to the enzyme activity.

Data Presentation: ACE Activity in Tissue Homogenates

The following tables summarize representative data for ACE activity in various tissue homogenates. It is important to note that this compound is a specific substrate for the N-domain of ACE. Therefore, the activity measured reflects that of the N-domain. For comparative purposes, a table with total ACE activity measured with a non-domain-specific substrate is also provided.

Table 1: ACE N-Domain Activity in Brain Tissue Homogenates

| Tissue Region | Condition | Relative Fluorescence Units (RFU) | Reference |

| Brain | Control | 13,283 (median) | [1] |

| Brain | Alzheimer's Disease | 6,750 (median) | [1] |

Note: Data is presented as relative fluorescence units as specific activity was not provided in the source.

Table 2: Total ACE Activity in Various Rat Tissue Homogenates (for comparison)

| Tissue | ACE Activity (mU/g tissue) | Substrate Used |

| Lung | 150 - 250 | ZPHL / HHL |

| Kidney | 80 - 150 | ZPHL / HHL |

| Heart | 20 - 40 | ZPHL / HHL |

Note: This data is from studies using general ACE substrates (Z-Phe-His-Leu or Hip-His-Leu) and represents total ACE activity, not specifically N-domain activity.

Mandatory Visualizations

Caption: Principle of the this compound FRET-based assay for ACE N-domain activity.

Caption: Experimental workflow for measuring ACE activity in tissue homogenates.

Experimental Protocols

This protocol is a general guideline and may need to be optimized for specific tissues.

Materials:

-

Tissue of interest

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail.

-

Dounce homogenizer or other mechanical homogenizer

-

Refrigerated microcentrifuge

Procedure:

-

Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any blood.

-

Blot the tissue dry and weigh it.

-

Mince the tissue into small pieces on ice.

-

Add 5-10 volumes of ice-cold Lysis Buffer to the tissue (e.g., for 100 mg of tissue, add 500-1000 µL of buffer).

-

Homogenize the tissue on ice using a Dounce homogenizer until a uniform consistency is achieved.

-

Transfer the homogenate to a pre-chilled microcentrifuge tube.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant (this is the tissue homogenate) and transfer it to a new tube. Avoid disturbing the pellet.

-

Determine the total protein concentration of the homogenate using a standard method such as the Bradford or BCA assay.

-

The tissue homogenate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

This protocol is designed for a 96-well plate format and kinetic measurement.

Materials:

-

Tissue homogenate (prepared as described above)

-

This compound substrate stock solution (e.g., 1 mM in DMSO)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.0), 50 mM NaCl, 10 µM ZnCl₂

-

ACE inhibitor (e.g., Captopril or Lisinopril) for control wells (optional)

-

Free Abz (o-aminobenzoic acid) for standard curve

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm.

Procedure:

A. Standard Curve Preparation:

-

Prepare a series of dilutions of the free Abz standard in Assay Buffer to generate a standard curve (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µM).

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

B. Assay Reaction:

-

In separate wells of the 96-well plate, prepare the following for each sample:

-

Sample Wells: Add a specific amount of tissue homogenate (e.g., 10-50 µg of total protein) and bring the volume to 50 µL with Assay Buffer.

-

Inhibitor Control Wells (optional): Add the same amount of tissue homogenate, the ACE inhibitor (e.g., 10 µM final concentration of Captopril), and bring the volume to 50 µL with Assay Buffer. Pre-incubate for 10-15 minutes at 37°C.

-

Substrate Blank Well: Add 50 µL of Assay Buffer without any tissue homogenate.

-

-

Prepare the substrate working solution by diluting the this compound stock solution in Assay Buffer to a final concentration of 20 µM (this will be 10 µM in the final reaction volume).

-

Start the reaction by adding 50 µL of the substrate working solution to all wells (except the standard curve wells), for a final reaction volume of 100 µL.

-

Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

C. Data Analysis:

-

Plot the fluorescence intensity of the Abz standards against their known concentrations to generate a standard curve.

-

For each sample, determine the rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).

-

Subtract the slope of the substrate blank from the slopes of the sample wells.

-

Convert the rate of fluorescence increase (ΔRFU/min) to the rate of substrate cleavage (pmol/min) using the standard curve.

-

Calculate the specific ACE activity in the tissue homogenate and express it as mU/mg of protein (where 1 mU = 1 nmol of substrate cleaved per minute).

Formula for Calculation:

Specific Activity (mU/mg) = [(ΔRFU/min) / (Slope of Standard Curve in RFU/pmol)] / (mg of protein in the well)

Quality Control

-

Inhibitor Control: The inclusion of a known ACE inhibitor like Captopril or Lisinopril should significantly reduce the measured fluorescence, confirming that the observed activity is specific to ACE.

-

Linearity: Ensure that the rate of the reaction is linear over the measurement period. If the curve plateaus, the sample may need to be diluted.

-

Standard Curve: A standard curve should be run with every experiment to ensure accurate quantification.

By following these detailed protocols and application notes, researchers can reliably measure the N-domain activity of ACE in tissue homogenates, contributing to a deeper understanding of its role in health and disease.

References

Application Notes and Protocols for Abz-SDK(Dnp)P-OH in Angiotensin-Converting Enzyme (ACE) N-Domain Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abz-SDK(Dnp)P-OH is a highly specific, internally quenched fluorogenic peptide substrate designed for the sensitive and continuous measurement of the N-domain activity of Angiotensin I-Converting Enzyme (ACE). ACE, a central component of the Renin-Angiotensin System (RAS), is a dipeptidyl carboxypeptidase with two catalytic domains: the N-domain and the C-domain. These domains exhibit different substrate specificities. The this compound substrate is selectively cleaved by the N-domain, making it an invaluable tool for studying the specific functions and inhibition of this domain.

The peptide incorporates the fluorophore o-aminobenzoic acid (Abz) and the quencher 2,4-dinitrophenyl (Dnp). In its intact form, the proximity of the Dnp group to the Abz group quenches the latter's fluorescence via Fluorescence Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide bond between the aspartic acid (D) and the lysine (K(Dnp)) residues by the ACE N-domain, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between cleavage and fluorescence allows for real-time kinetic analysis of enzyme activity.

Signaling Pathway Context: The Renin-Angiotensin System

ACE plays a critical role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. A simplified diagram of the classical RAS pathway is presented below, highlighting the central role of ACE.

Quantitative Data

The following tables summarize the key optical and kinetic parameters for the this compound assay.

Table 1: Optical Properties of this compound

| Parameter | Wavelength (nm) | Notes |

| Excitation (λex) | 320 - 340 | Optimal excitation is typically around 320 nm. |

| Emission (λem) | 405 - 420 | A significant increase in fluorescence is observed upon substrate cleavage. |

Table 2: Kinetic Parameters for this compound Hydrolysis by ACE N-Domain

| Parameter | Value | Enzyme Source |

| Catalytic Efficiency (kcat/Km) | 1.1 µM⁻¹s⁻¹ | Recombinant ACE N-domain.[1] |

Experimental Protocols

Principle of the Assay

The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact this compound peptide, the Dnp group quenches the fluorescence of the Abz group. Upon cleavage by the ACE N-domain, the Abz fluorophore is separated from the Dnp quencher, resulting in an increase in fluorescence that is directly proportional to the enzyme activity.

Materials and Reagents

-

This compound substrate

-

Recombinant human ACE or purified ACE from a biological sample

-

Assay Buffer: 0.1 M Tris-HCl buffer, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl₂.[2]

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation and emission filters for ~320 nm and ~420 nm, respectively.

-

ACE inhibitors (e.g., Captopril) for control experiments.

Experimental Workflow

The general workflow for conducting the ACE N-domain activity assay is outlined below.

Detailed Protocol

-

Reagent Preparation:

-

Prepare the Assay Buffer (0.1 M Tris-HCl, pH 7.0, 50 mM NaCl, 10 µM ZnCl₂) and store at 4°C.

-

Reconstitute the this compound substrate in DMSO to create a concentrated stock solution (e.g., 1-10 mM). Protect from light and store at -20°C.

-

Dilute the enzyme (recombinant ACE or biological sample) in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the nanomolar range.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the following to each well:

-

x µL of enzyme solution.

-

y µL of Assay Buffer.

-

For inhibitor studies, add the desired concentration of the inhibitor and adjust the buffer volume accordingly.

-

-

The total volume in each well before adding the substrate should be consistent (e.g., 180 µL).

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. A typical final concentration in the assay is 10 µM.[2]

-

Initiate the enzymatic reaction by adding 20 µL of the this compound working solution to each well, bringing the final volume to 200 µL.

-

Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

-

-

Fluorescence Measurement:

Data Analysis

-

Calculate Initial Reaction Rates: Plot the relative fluorescence units (RFU) versus time for each well. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

-

Convert RFU to Molar Concentration: To determine the specific activity of the enzyme, it is necessary to convert the change in fluorescence (RFU/min) to the rate of product formation (mol/min). This is achieved by creating a standard curve.

-

Completely hydrolyze a known concentration of the this compound substrate with a high concentration of ACE.

-

Measure the final, maximal fluorescence of this fully cleaved substrate.

-

Create a series of dilutions of the fully cleaved product (or a fluorescent standard like free Abz) and measure the fluorescence of each.

-

Plot the fluorescence (RFU) versus the known concentration (M) to generate a standard curve. The slope of this curve will be the conversion factor (RFU/M).

-

-

Enzyme Kinetics:

-

To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of the this compound substrate.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no fluorescence signal | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage conditions. |

| Incorrect buffer composition | Verify the pH and salt concentration of the assay buffer; ensure the presence of ZnCl₂. | |

| Incorrect instrument settings | Confirm the excitation and emission wavelengths are set correctly. | |

| High background fluorescence | Contaminated reagents | Use high-purity water and reagents; prepare fresh buffers. |

| Autofluorescence of test compounds | Run a control with the compound but without the enzyme to measure its intrinsic fluorescence. | |

| Non-linear reaction progress curves | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability | Perform the assay over a shorter time course; check the stability of the enzyme under assay conditions. | |

| Inner filter effect | Ensure the substrate and product concentrations are within the linear range of the fluorometer. |

References

Application Note: High-Throughput Determination of Enzyme Kinetic Parameters (Km and Vmax) using the Fluorogenic Substrate Abz-SDK(Dnp)P-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for determining the Michaelis-Menten constants, Km and Vmax, of Angiotensin-Converting Enzyme (ACE) using the sensitive fluorogenic substrate, Abz-SDK(Dnp)P-OH. This continuous kinetic assay, based on Fluorescence Resonance Energy Transfer (FRET), is suitable for high-throughput screening of ACE inhibitors and detailed characterization of enzyme kinetics. The protocol covers experimental design, data acquisition, and analysis, including the conversion of relative fluorescence units (RFU) to product concentration.

Introduction

Angiotensin-Converting Enzyme (ACE) is a key zinc metalloprotease in the renin-angiotensin system, playing a crucial role in blood pressure regulation. Its clinical significance makes it a major target for the development of therapeutic inhibitors. A thorough understanding of enzyme kinetics is fundamental to the discovery and characterization of these inhibitors. The Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), are critical parameters for quantifying enzyme performance and inhibitor potency.

The substrate, this compound, is an internally quenched fluorogenic peptide. The o-aminobenzoyl (Abz) group serves as the fluorophore and the 2,4-dinitrophenyl (Dnp) group acts as a quencher. In the intact peptide, the close proximity of Abz and Dnp results in the quenching of Abz fluorescence. Upon enzymatic cleavage of the peptide bond between Ser and Asp by ACE, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This increase is directly proportional to the rate of substrate hydrolysis.

Principle of the Assay

The enzymatic reaction and subsequent fluorescence generation are depicted below. The rate of the reaction is determined by monitoring the increase in fluorescence over time.

Caption: Enzymatic cleavage of this compound by ACE separates the Abz fluorophore from the Dnp quencher, resulting in an increase in fluorescence.

Materials and Reagents

-

Enzyme: Recombinant human Angiotensin-Converting Enzyme (ACE)

-

Substrate: this compound

-

Buffer: 0.1 M Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl2

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

-

Equipment:

-

Fluorescence microplate reader with excitation at 320 nm and emission at 420 nm.[1]

-

Temperature-controlled incubation chamber (37°C)

-

96-well black, flat-bottom microplates

-

Multichannel pipettes

-

Standard laboratory glassware and consumables

-

Experimental Protocols

Preparation of Reagents

-

ACE Stock Solution: Reconstitute lyophilized ACE in assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) in assay buffer.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Protect from light and store at -20°C.

-

Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in assay buffer to achieve a range of final concentrations in the assay (e.g., 0.5 µM to 50 µM). It is advisable to use a substrate concentration range that brackets the expected Km value.

Enzyme Activity Assay

-

Assay Setup:

-

Add 50 µL of assay buffer to all wells of a 96-well plate.

-

Add 25 µL of the substrate working solutions to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add 25 µL of the diluted ACE solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Data Acquisition:

-

Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) every 60 seconds for 30 minutes.

-

Caption: Experimental workflow for the determination of ACE kinetic parameters.

Data Analysis

-

Calculation of Initial Velocity (V0):

-

Plot the fluorescence intensity (RFU) against time (seconds) for each substrate concentration.

-

The initial velocity (V0) is the slope of the linear portion of this curve (RFU/s).

-

-

Conversion of RFU/s to Molar Rate (µM/s):

-

A standard curve is required to convert the rate from RFU/s to a molar concentration of the product formed per second.

-

Standard Curve Generation:

-

Prepare a known concentration of the cleaved fluorescent product (Abz-Ser-Asp). If a commercial standard is unavailable, it can be generated by complete enzymatic digestion of a known concentration of the this compound substrate.

-

Prepare a series of dilutions of the fluorescent product standard in the assay buffer.

-

Measure the fluorescence of each dilution.

-

Plot the fluorescence intensity (RFU) versus the concentration of the fluorescent product (µM). The slope of this line is the conversion factor (RFU/µM).

-

-

Velocity Conversion:

-

Velocity (µM/s) = (V0 in RFU/s) / (Slope of standard curve in RFU/µM)

-

-

-

Determination of Km and Vmax:

-

Plot the initial velocity (V0 in µM/s) against the substrate concentration ([S] in µM).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R):

-

V0 = (Vmax * [S]) / (Km + [S])

-

-

The software will provide the best-fit values for Km and Vmax.

-

Data Presentation

The following tables present illustrative data for the determination of ACE kinetic parameters.

Table 1: Initial Reaction Velocities at Varying Substrate Concentrations

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (RFU/s) | Initial Velocity (V₀) (µM/s) |

| 1 | 15.2 | 0.0152 |

| 2.5 | 35.1 | 0.0351 |

| 5 | 60.5 | 0.0605 |

| 10 | 92.3 | 0.0923 |

| 20 | 125.6 | 0.1256 |

| 40 | 150.1 | 0.1501 |

Assuming a conversion factor of 1000 RFU/µM from a hypothetical standard curve.

Table 2: Calculated Kinetic Parameters for ACE with this compound

| Parameter | Value | Unit |

| Km | 8.5 | µM |

| Vmax | 0.20 | µM/s |

Conclusion